molecular formula C8H14ClNO4 B3261600 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 34573-36-9

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate

Cat. No.: B3261600
CAS No.: 34573-36-9
M. Wt: 223.65 g/mol
InChI Key: DUFKNCLUXASETI-UHFFFAOYSA-N
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Description

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a Boc-protected amino acid ester derivative. Its structure features a chloromethyl ester group, a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, and an acetate backbone. This compound is pivotal in peptide synthesis and medicinal chemistry, where the Boc group ensures selective deprotection under acidic conditions, while the chloromethyl ester enhances reactivity in nucleophilic substitutions .

Properties

IUPAC Name

chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(12)10-4-6(11)13-5-9/h4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFKNCLUXASETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34573-36-9
Record name chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate can be synthesized through a multi-step process involving the protection of amino acids and subsequent chloromethylation. One common method involves the reaction of glycine with tert-butyl chloroformate to form tert-butyl glycinate, followed by chloromethylation using chloromethyl methyl ether in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted amines or thioethers.

    Hydrolysis: Products include the corresponding carboxylic acid and alcohol.

    Deprotection: The major product is the free amine.

Scientific Research Applications

Medicinal Chemistry

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of amino acid functionalities, making it useful in designing prodrugs and targeted delivery systems.

Case Study: Prodrug Development

Recent studies have focused on the use of this compound as a prodrug for colon-targeted therapies. For instance, it has been incorporated into amino-alkoxycarbonyloxymethyl ether prodrugs, which demonstrated enhanced stability in upper gastrointestinal conditions while allowing for controlled release in the colon. This approach aims to improve the bioavailability of drugs like mesalamine, commonly used for inflammatory bowel diseases .

Table 1: Comparison of Prodrug Characteristics

Prodrug TypeStability (Upper GIT)Release Rate (Colonic pH)Reference
Amino-AOCOM EtherExcellent>90% over 38 hours
Commercial MesalamineModerate61-68% over 48 hours

Synthesis of Novel Compounds

This compound is employed as an intermediate in synthesizing novel inhibitors for various biological targets, including polyketide synthases involved in tuberculosis treatment. Its chloromethyl group facilitates nucleophilic substitution reactions, allowing for diverse modifications that lead to biologically active compounds .

Case Study: Tuberculosis Inhibitors

In a recent screening campaign for inhibitors targeting the Pks13 thioesterase domain, derivatives of this compound were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The study highlighted the compound's potential as a scaffold for developing new antitubercular agents .

Material Science Applications

Beyond medicinal chemistry, this compound has applications in material science, particularly in creating mesoporous materials and nanocomposites. Its ability to form stable linkages with various substrates makes it suitable for developing advanced materials with specific properties.

Table 2: Applications in Material Science

Application AreaDescriptionReference
Mesoporous MaterialsUsed as a precursor for functionalized silica
NanocompositesActs as a coupling agent in polymer blends

Mechanism of Action

The mechanism of action of chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The chloromethyl group can react with nucleophiles to form substituted products, while the Boc group can be removed to reveal the free amine, which can further participate in various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Key structural analogues include variations in the ester group (methyl, ethyl, chloromethyl) and substituents on the amino-acetate backbone. Below is a comparative analysis:

Table 1: Comparative Data for Boc-Protected Amino Acid Esters
Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate C₉H₁₄ClNO₄ 247.67 g/mol Chloromethyl ester Peptide synthesis, nucleophilic alkylation Deduced
Methyl 2-{[(tert-butoxy)carbonyl]amino}acetate C₈H₁₅NO₄ 189.21 g/mol Methyl ester Intermediate in GPR88 agonist synthesis
Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate C₁₄H₂₄FNO₆ 333.35 g/mol Ethyl ester, bis-Boc, fluoro Fluorinated peptide modification
Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate C₁₁H₁₉NO₅ 245.27 g/mol Oxetane ring substituent Cyclic ether-based drug design
Methyl (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-[4-(cyclobutylmethoxy)phenyl]acetate (19b) C₂₃H₃₃NO₅ 403.52 g/mol Cyclobutylmethoxy-phenyl GPR88 agonist candidate

Reactivity and Functional Group Impact

  • Ester Group Reactivity: Chloromethyl esters exhibit higher electrophilicity than methyl or ethyl esters, enabling faster nucleophilic substitutions (e.g., in peptide coupling or alkylation reactions). This property is absent in methyl/ethyl analogues . Ethyl esters (e.g., Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate) introduce steric bulk, slowing reactions but improving stability .
  • Substituent Effects :

    • Fluorine substitution (e.g., in ) enhances metabolic stability and binding affinity in drug candidates.
    • Bulky substituents like cyclobutylmethoxy-phenyl (compound 19b in ) improve receptor selectivity in GPR88 agonists.

Key Research Findings and Limitations

  • Thermal Stability : Boc-protected methyl esters () decompose above 150°C, while chloromethyl esters are less thermally stable, requiring storage at –20°C.
  • NMR Characterization : Methyl/ethyl esters show distinct ¹H NMR signals for ester methyl groups (δ 3.6–3.8 ppm) and Boc tert-butyl groups (δ 1.4 ppm) . Chloromethyl analogues would display a characteristic CH₂Cl signal near δ 4.2–4.5 ppm.

Biological Activity

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a chloromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and an acetate moiety. The synthesis generally involves the protection of amines followed by acylation to introduce the acetate group. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective modifications without affecting the amine functionality.

Biological Activity Overview

The biological activity of this compound can be characterized by its interactions with various biological targets. Here are some key findings regarding its activity:

  • Antitumor Activity : Studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives containing the Boc group have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (oral cancer) cells, with IC50 values in the nanomolar range .
  • Mechanism of Action : The mechanism by which these compounds exert their cytotoxic effects may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS). Elevated ROS levels can lead to cellular stress responses, ultimately resulting in apoptosis in cancer cells .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria. The presence of specific functional groups has been linked to enhanced binding affinities to bacterial targets .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Reference
AntitumorMCF-720.1
AntitumorKB-V120
AntimicrobialStaphylococcus aureus6.5
AntimicrobialEscherichia coli12.3

In Vitro Studies

In vitro studies have confirmed that this compound and its derivatives can inhibit cell growth effectively. For example, a derivative was tested on the MDA-MB-231 triple-negative breast cancer cell line, showing a reduction in viability by approximately 55% at a concentration of 10 µM after three days of treatment .

In Vivo Studies

In vivo studies using xenograft models have provided further insights into the compound's efficacy. In one study, administration of a related compound at a dose of 20 mg/kg significantly reduced tumor size in mice bearing MDA-MB-231 tumors compared to control groups . These findings suggest that such compounds may be viable candidates for further development as anticancer agents.

Q & A

Advanced Research Question

  • NMR spectroscopy : 1H and 13C NMR (e.g., δ ~1.4 ppm for Boc tert-butyl protons) confirm regiochemistry and absence of byproducts .
  • Chiral HPLC or polarimetry : Essential for verifying enantiomeric excess, particularly in derivatives with stereocenters (e.g., (2S)-configured analogs) .
  • Mass spectrometry : Validates molecular weight (e.g., ~265.73 g/mol) and detects impurities from incomplete chloromethylation .

How can researchers mitigate side reactions during nucleophilic substitution involving the chloromethyl group?

Advanced Research Question
Common issues include hydrolysis (yielding hydroxymethyl byproducts) and over-alkylation . Mitigation strategies:

  • Anhydrous conditions : Use molecular sieves or inert gas (N2/Ar) to suppress hydrolysis .
  • Controlled stoichiometry : Limit nucleophile equivalents to prevent multi-alkylation.
  • Low temperature : Reactions at 0–10°C reduce kinetic competition between substitution and elimination .

What are the key considerations for designing experiments to study the environmental fate of this compound and its derivatives?

Advanced Research Question
Align with frameworks like Project INCHEMBIOL ():

  • Degradation pathways : Hydrolysis kinetics under varying pH/temperature to assess persistence .
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) to evaluate acute toxicity (LC50) and bioaccumulation potential .
  • Analytical methods : LC-MS/MS for trace detection in environmental matrices (water, soil) .

How do structural analogs of this compound compare in reactivity and application, particularly in peptide synthesis?

Q. Methodological Focus

Analog Key Structural Difference Reactivity/Application
Chloromethyl 2-((Boc)amino)propanoateShorter alkyl chainFaster coupling but lower steric protection
Chloromethyl (2S)-2-((Boc)amino)hexanoateLonger hydrophobic chainEnhanced membrane permeability in prodrug design
Boc-protected naphthalene derivativesAromatic moietiesImproved fluorescence for tracer studies

What safety protocols are essential when handling this compound, given conflicting hazard data in literature?

Basic Research Question
While some analogs are labeled non-hazardous (), the chloromethyl group poses risks:

  • Acute toxicity (H302): Use fume hoods and respiratory protection (N95/P2 masks) .
  • Skin irritation (H315): Wear nitrile gloves and lab coats.
  • Waste disposal : Neutralize chloromethyl residues with 10% sodium bicarbonate before disposal .

How can researchers resolve contradictions in reported reaction yields for Boc deprotection?

Advanced Research Question
Discrepancies often arise from:

  • Acid strength : TFA (10–20% v/v) ensures complete deprotection; weaker acids (HCl) may require longer reaction times .
  • Solvent effects : Dichloromethane vs. DMF alters reaction kinetics.
  • Byproduct analysis : Use TLC or in-situ IR to monitor deprotection progress and optimize conditions .

What strategies enhance the sustainability of large-scale synthesis for this compound?

Advanced Research Question

  • Solvent recycling : Recover DCM or THF via distillation .
  • Catalytic methods : Replace stoichiometric bases (NaOH) with immobilized catalysts to reduce waste .
  • Flow chemistry : Reduces energy consumption by 30–50% compared to batch processes .

How can theoretical frameworks guide the design of novel derivatives for targeted drug delivery?

Methodological Focus
Link to Guiding Principle 2 ():

  • Molecular docking : Predict interactions between Boc-protected derivatives and target proteins (e.g., proteases) .
  • QSAR models : Correlate substituent effects (e.g., alkyl chain length) with bioavailability .
  • In vitro assays : Validate cellular uptake using fluorescently tagged analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate
Reactant of Route 2
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Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate

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